molecular formula C13H14N4O5S B6552774 ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240047-64-6

ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552774
CAS No.: 1240047-64-6
M. Wt: 338.34 g/mol
InChI Key: AQCNAAICZGSKJO-UHFFFAOYSA-N
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Description

The compound “ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and also features carbamoyl, sulfamoyl, and carboxylate functional groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another study reported the synthesis of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives by reacting pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate used 1H and 13C NMR, FT-IR, and mass spectroscopy for characterization . Another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives used similar techniques and also performed molecular dynamic simulations .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored. For instance, a study on the transformation kinetics of sulfonylurea herbicides, which share structural similarities with the compound , found that their hydrolysis rate was pH-dependent and increased with increasing temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate has a molecular weight of 219.22 .

Scientific Research Applications

E5-P4C is a reagent used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of organic catalysts, as well as in the synthesis of biologically active compounds. In addition, it has been used in the synthesis of polymers, as well as in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of E5-P4C is not well understood. However, it is believed that the compound acts as a catalyst for the synthesis of organic compounds and metal complexes. It is also believed that the compound acts as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of E5-P4C are not well understood. However, it is believed that the compound may be involved in the regulation of certain cellular processes, such as the regulation of gene expression and the regulation of protein synthesis. It is also believed that the compound may be involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using E5-P4C in laboratory experiments include its low cost, its high reactivity, and its good solubility in organic solvents. The main limitation of using E5-P4C in laboratory experiments is its low stability, which can lead to the formation of byproducts.

Future Directions

The future directions of research on E5-P4C include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research should be conducted on the potential of E5-P4C as a therapeutic agent, as well as its potential to be used in the synthesis of polymers and metal complexes. Furthermore, further research should be conducted on the potential of E5-P4C to be used as a catalyst for the synthesis of organic compounds.

Synthesis Methods

E5-P4C is synthesized through a two-step reaction. The first step involves the reaction of 4-carbamoylphenylsulfonyl chloride and ethyl pyrazole-4-carboxylate in the presence of a base, such as potassium carbonate or sodium hydroxide, to form ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. The second step involves the reaction of this compound and sodium bicarbonate to form this compound. The reaction is usually carried out at room temperature and the product is purified by recrystallization.

Properties

IUPAC Name

ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-2-22-13(19)10-7-15-16-12(10)23(20,21)17-9-5-3-8(4-6-9)11(14)18/h3-7,17H,2H2,1H3,(H2,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCNAAICZGSKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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